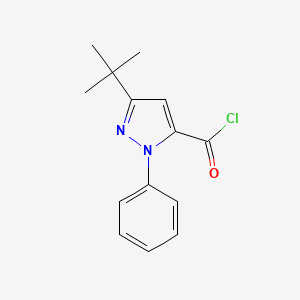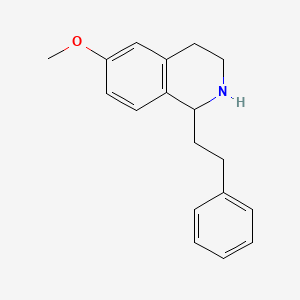
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group and a phenylethyl group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: These reactions can yield a variety of products, including quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted isoquinolines.
Applications De Recherche Scientifique
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, including Parkinson’s disease and depression.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors such as dopamine and serotonin receptors. The compound may also inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of these neurotransmitters in the brain. These actions contribute to its potential neuroprotective and antidepressant effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-3,4-dihydroisoquinoline: Known for its antiparkinsonian effects.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective properties.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
6-methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO/c1-20-16-8-9-17-15(13-16)11-12-19-18(17)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,18-19H,7,10-12H2,1H3 |
Clé InChI |
CMQCOVDVNRILPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(NCC2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


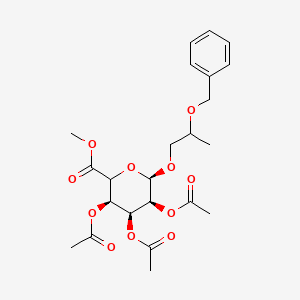






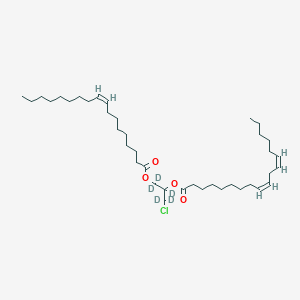
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
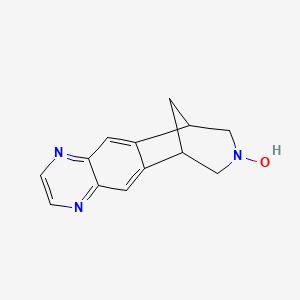

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
